molecular formula C7H12O3 B8734236 Ethyl 2-methyl-4-oxobutanoate

Ethyl 2-methyl-4-oxobutanoate

Cat. No.: B8734236
M. Wt: 144.17 g/mol
InChI Key: OPRPECIXNZNSTF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxobutanoate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 2-methyl-4-oxobutanoate

InChI

InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h5-6H,3-4H2,1-2H3

InChI Key

OPRPECIXNZNSTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A colorless solution of ethyl 2-methylpent-4-enoate (5.000 g; 35.16 mmol) in dioxane (260 ml) and water (85 ml) was treated successively with 2,6-lutidine (7.536 g; 70.32 mmol), a solution of osmium tetroxide (2.5 wt. % in 2-methylpropan-2-ol; 0.45 ml), and NaIO4 (30.083 g; 140.65 mmol). The resulting beige heterogeneous reaction mixture was further stirred at rt, under nitrogen, for 20.5 h. The resulting milky mixture was treated with water (100 ml) and DCM (500 ml). The layers were separated, and the aq. layer was further extracted with DCM (200 ml/150 ml). The mixed slightly yellow organic layers were then washed with brine (200 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure to give crude ethyl 2-methyl-4-oxobutanoate as a dark-yellow/slightly brown oil which was directly used for the next step without additional purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.536 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
30.083 g
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
catalyst
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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